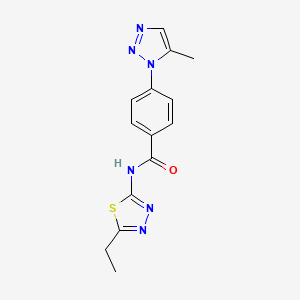

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyltriazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6OS/c1-3-12-17-18-14(22-12)16-13(21)10-4-6-11(7-5-10)20-9(2)8-15-19-20/h4-8H,3H2,1-2H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOCQEUNXVKSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a triazole moiety, which contributes to its biological activity. The structural formula can be summarized as follows:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 915931-41-8 |

| Molecular Weight | 314.37 g/mol |

Anticancer Activity

Research indicates that compounds containing the triazole and thiadiazole moieties exhibit anticancer properties. For instance, derivatives of 1,2,3-triazoles have shown moderate activity against various cancer cell lines such as melanoma and breast cancer. A study highlighted that certain triazole derivatives demonstrated significant cytotoxic effects with Log GI50 values ranging from -5.33 to -5.70 against specific cancer cell lines (see Table 1) .

| Compound | Disease | Cell Line | Log GI50 |

|---|---|---|---|

| 25 | Colon cancer | KM12 | -5.43 |

| Melanoma | SK-MEL-5 | -5.55 | |

| Breast cancer | MDA-MB-468 | -5.70 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives of thiadiazole are effective against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been documented in various studies. Compounds featuring the 1,3,4-thiadiazole ring have been tested in animal models using methods such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model. Results indicated notable anticonvulsant activity at specific dosages .

Other Biological Activities

This compound may also exhibit:

- Anti-inflammatory effects : By modulating inflammatory pathways.

- Antiviral properties : Some thiadiazole derivatives have shown efficacy against viral infections .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thiadiazole moiety can inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may alter receptor signaling pathways leading to therapeutic effects.

- DNA Interaction : Some studies suggest that triazoles can intercalate with DNA, affecting replication and transcription processes .

Study on Anticancer Activity

In a comparative study involving several triazole derivatives, one compound demonstrated significant activity against melanoma cell lines with a Log GI50 value of -5.55. The study utilized the National Cancer Institute's NCI60 cell line panel for evaluation .

Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiadiazole derivatives revealed that certain compounds exhibited potent activity against resistant strains of bacteria and fungi. The study emphasized the importance of structural modifications in enhancing bioactivity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide has shown efficacy against various bacterial strains and fungi. Studies have demonstrated that the compound inhibits the growth of pathogens by disrupting their cellular processes. For instance, a study on structurally similar triazole derivatives highlighted their potential as antifungal agents due to their ability to inhibit ergosterol biosynthesis in fungal cells .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activities. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Research has shown that derivatives of thiadiazoles possess free radical scavenging capabilities. The presence of both thiadiazole and triazole rings in the structure enhances its electron-donating ability, contributing to its antioxidant potential .

Agricultural Applications

Pesticidal Properties

The incorporation of thiadiazole and triazole functionalities in agrochemicals has been linked to improved pest resistance. Compounds like this compound can act as effective pesticides by targeting specific metabolic pathways in insects. Field trials have indicated that such compounds can reduce pest populations while being less harmful to beneficial insects .

Herbicidal Activity

In addition to insecticidal properties, this compound may exhibit herbicidal effects. The mechanism involves inhibiting key enzymes involved in plant growth regulation. Research into similar compounds has shown promising results in controlling weed species without adversely affecting crop yield .

Materials Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymer materials. Its reactive functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Studies have reported on the synthesis of polymer composites that exhibit improved performance characteristics when modified with thiadiazole and triazole derivatives .

Case Studies

Comparison with Similar Compounds

Research Implications

The target compound’s combination of ethyl-thiadiazole and methyl-triazole balances lipophilicity and hydrogen-bonding capacity, making it a promising candidate for anticancer or antimicrobial studies. Further comparative studies should explore:

- Structure-Activity Relationships (SAR) : Systematic substitution of the ethyl and methyl groups with halogens or heteroaromatics.

- Pharmacokinetics : Impact of the triazole moiety on metabolic stability compared to thiazole or isoxazole derivatives .

Q & A

Basic: What synthetic routes are commonly employed to synthesize this compound, and what critical reaction conditions ensure high yield?

The synthesis typically involves multi-step protocols:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) to generate the 1,3,4-thiadiazole core .

- Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to incorporate the 1,2,3-triazole moiety .

- Amide coupling : Reaction of the thiadiazole-amine intermediate with a benzoyl chloride derivative (e.g., 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl chloride) in solvents like DMF or acetonitrile with a base (e.g., triethylamine) .

Critical conditions :- Strict temperature control (e.g., 0–5°C during amide coupling to minimize side reactions).

- Purification via column chromatography or recrystallization to isolate the product .

Advanced: How can structural ambiguities be resolved if crystallographic data is unavailable?

- Spectroscopic analysis : Use - and -NMR to confirm substituent positions (e.g., ethyl group on thiadiazole, triazole-methyl group) via coupling patterns and chemical shifts .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- Computational modeling : Employ density functional theory (DFT) to predict stable conformers and compare with experimental IR/NMR data .

Basic: Which spectroscopic techniques are essential for characterization, and what key markers indicate successful synthesis?

- NMR :

- -NMR: Peaks at δ 1.2–1.4 ppm (triplet for ethyl -CH₂CH₃), δ 2.5 ppm (singlet for triazole-CH₃), and δ 8.0–8.5 ppm (aromatic protons) .

- -NMR: Signals at ~165 ppm (amide C=O) and 150–160 ppm (thiadiazole/triazole carbons) .

- IR : Stretching at ~3300 cm⁻¹ (N-H amide), 1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N heterocycles) .

- MS : Molecular ion peak matching exact mass (e.g., m/z ~370 for C₁₆H₁₆N₆OS) .

Advanced: How can structure-activity relationship (SAR) studies optimize anticancer activity?

- Substituent variation : Modify the ethyl group on thiadiazole or methyl on triazole to assess steric/electronic effects .

- In vitro assays : Test derivatives against NCI-60 cancer cell lines (e.g., colon HCT-116, lung A549) using MTT assays. Prioritize compounds with >40% growth inhibition .

- Mechanistic studies : Evaluate apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .

Basic: What impurities commonly arise during synthesis, and how are they mitigated?

- Unreacted intermediates : Monitor via TLC; use gradient elution in column chromatography for separation .

- Oxidation byproducts : Perform reactions under inert atmosphere (N₂/Ar) to prevent thiadiazole oxidation .

- Hydrolysis products : Avoid aqueous workup at high pH; use anhydrous solvents during amide coupling .

Advanced: Which computational methods predict binding interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., PARP-1 or EGFR kinase). Focus on hydrogen bonds between the amide group and active-site residues .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Basic: What in vitro assays are recommended for initial biological evaluation?

- Anticancer : NCI-60 screening or MTT assay on adherent cell lines (e.g., IC₅₀ determination) .

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Antioxidant : ABTS⁺ or DPPH radical scavenging assays .

Advanced: How can discrepancies in biological activity data across studies be addressed?

- Standardize protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay conditions (e.g., 48-h incubation) .

- Dose-response validation : Repeat experiments with ≥3 biological replicates and report IC₅₀ ± SEM .

- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

Basic: What stability considerations are critical for long-term storage?

- Storage : Lyophilize and store at -20°C under desiccation to prevent hydrolysis of the amide bond .

- Degradation analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for peaks corresponding to hydrolysis products .

Advanced: What challenges arise in scaling synthesis from milligram to gram scale?

- Solvent optimization : Replace DMF with cheaper solvents (e.g., THF) while maintaining reaction efficiency .

- Catalyst loading : Reduce Cu catalyst in CuAAC to <5 mol% to minimize purification complexity .

- Continuous flow systems : Implement microreactors for exothermic steps (e.g., cyclization) to improve safety and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.